molecular formula C13H12N2O5 B4730289 (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4730289
M. Wt: 276.24 g/mol
InChI Key: XOYRDCNYUNAUQB-VMPITWQZSA-N
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Description

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a diazinane ring substituted with a hydroxy-methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing active methylene groups under basic conditions. The reaction is often catalyzed by bases such as piperidine or pyridine and conducted in solvents like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the redox homeostasis and DNA function in microbial cells, resulting in antimicrobial effects .

Properties

IUPAC Name

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-15-12(18)8(11(17)14-13(15)19)5-7-3-4-10(20-2)9(16)6-7/h3-6,16H,1-2H3,(H,14,17,19)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYRDCNYUNAUQB-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
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(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
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(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
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(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
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(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

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